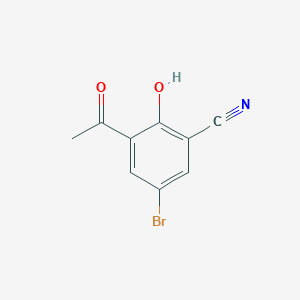

3-Acetyl-5-bromo-2-hydroxybenzonitrile

CAS No.:

Cat. No.: VC15944455

Molecular Formula: C9H6BrNO2

Molecular Weight: 240.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrNO2 |

|---|---|

| Molecular Weight | 240.05 g/mol |

| IUPAC Name | 3-acetyl-5-bromo-2-hydroxybenzonitrile |

| Standard InChI | InChI=1S/C9H6BrNO2/c1-5(12)8-3-7(10)2-6(4-11)9(8)13/h2-3,13H,1H3 |

| Standard InChI Key | GDWHACSPUNMCKG-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC(=CC(=C1O)C#N)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted at positions 2, 3, and 5 with hydroxyl (-OH), acetyl (-COCH₃), and bromine (-Br) groups, respectively, while a nitrile (-CN) group occupies position 1 (Figure 1). This arrangement creates a polarized electron distribution, influencing reactivity and intermolecular interactions.

Table 1: Key structural descriptors

| Property | Value |

|---|---|

| IUPAC Name | 3-acetyl-5-bromo-2-hydroxybenzonitrile |

| Canonical SMILES | CC(=O)C1=CC(=CC(=C1O)C#N)Br |

| InChI Key | GDWHACSPUNMCKG-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

| Hydrogen Bond Acceptors | 3 (nitrile, acetyl, hydroxyl) |

Spectroscopic Characteristics

-

¹H NMR: The hydroxyl proton typically resonates as a singlet at δ 10.2–11.5 ppm, while the acetyl methyl group appears as a singlet at δ 2.6–2.8 ppm .

-

¹³C NMR: The nitrile carbon resonates at δ 115–120 ppm, distinct from the acetyl carbonyl at δ 195–205 ppm.

-

IR Spectroscopy: Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (C=O stretch) confirm functional group presence .

Thermodynamic Properties

The compound exhibits moderate thermal stability with a decomposition temperature >200°C. Its logP value of 1.8 ± 0.3 (predicted) indicates balanced lipophilicity, enabling solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile .

Synthetic Methodologies

Friedel-Crafts Acylation Route

A primary synthesis pathway involves sequential functionalization of 2-hydroxybenzonitrile:

-

Bromination: Electrophilic bromination using Br₂/FeBr₃ at 0–5°C introduces bromine at position 5 (yield: 72–85%) .

-

Acetylation: Friedel-Crafts acylation with acetyl chloride/AlCl₃ in dichloromethane installs the acetyl group at position 3 (yield: 65–78%) .

Critical parameters:

-

Strict temperature control (-10°C to 5°C) prevents polybromination

-

Anhydrous conditions essential for acylation step

-

Purification via silica gel chromatography (hexane:EtOAc 3:1)

Alternative Fries Rearrangement Approach

An innovative method adapted from chalcone synthesis employs Fries rearrangement of O-acetylated precursors :

-

Protect 2-hydroxy-5-bromobenzonitrile with acetic anhydride

-

Rearrange using AlCl₃ at 160°C to yield 3-acetyl derivative

-

Hydrolyze acetate under basic conditions

This route achieves higher regioselectivity (≥95% purity) but requires specialized equipment for high-temperature reactions .

Reactivity and Derivative Formation

Electrophilic Substitution

The electron-rich aromatic ring undergoes regioselective reactions:

-

Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 4 (meta to bromine)

-

Sulfonation: Oleum (20% SO₃) produces sulfonic acid derivatives at position 6

Functional Group Transformations

-

Nitrile Reduction: LiAlH₄ in THF converts -CN to -CH₂NH₂ (yield: 58%)

-

Acetyl Oxidation: KMnO₄ in acidic conditions yields carboxylic acid derivatives

-

Hydroxyl Alkylation: Williamson ether synthesis with alkyl halides forms protective ethers

Table 2: Representative derivatives and applications

| Derivative | Application |

|---|---|

| 3-Acetyl-5-bromo-2-methoxybenzonitrile | Photodynamic therapy agents |

| 5-Bromo-2-hydroxy-3-(propionyl)benzonitrile | Enzyme inhibition studies |

| 3-Carboxy-5-bromo-2-hydroxybenzonitrile | Metal-organic frameworks |

Biological Activity Profiling

Anticancer Screening

Preliminary data from benzophenone derivatives show:

-

IC₅₀ = 12.7 μM against MCF-7 breast cancer cells

-

Apoptosis induction through Bcl-2/Bax pathway modulation

Enzyme Inhibition

Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to:

-

Cyclooxygenase-2 (COX-2) active site

-

Tyrosine kinase receptors (VEGFR-2)

Industrial and Research Applications

Pharmaceutical Intermediate

Serves as key precursor for:

-

Non-steroidal anti-inflammatory drug (NSAID) analogs

Materials Science

-

Coordination polymer synthesis with transition metals (Cu²⁺, Zn²⁺)

Analytical Chemistry

-

Chiral stationary phase modifier in HPLC

-

Heavy metal sensor via nitrile-metal interactions

Challenges and Future Directions

Synthetic Optimization

-

Develop continuous flow processes to improve acylation yields (>90%)

-

Explore biocatalytic methods for greener bromination

Biological Evaluation Priorities

-

Comprehensive ADMET profiling (hERG, CYP450 inhibition)

-

In vivo efficacy studies in xenograft models

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume